An In-Depth Technical Guide to [4-(But-2-yn-1-yloxy)phenyl]methanol: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to [4-(But-2-yn-1-yloxy)phenyl]methanol: Structure, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical entity [4-(But-2-yn-1-yloxy)phenyl]methanol. While specific experimental data for this compound is not extensively available in public databases, this document elucidates its molecular structure and proposes a robust synthetic pathway based on established chemical principles. Furthermore, we will explore its predicted physicochemical properties and discuss its potential applications in the fields of medicinal chemistry and materials science, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this versatile chemical building block.
Molecular Structure and Chemical Identity
[4-(But-2-yn-1-yloxy)phenyl]methanol is a bifunctional organic molecule characterized by a benzyl alcohol core, a butynyl ether linkage, and a terminal alkyne group. The systematic IUPAC name for this compound is (4-(but-2-yn-1-yloxy)phenyl)methanol.
The core structure consists of a phenylmethanol group, where a hydroxymethyl group (-CH₂OH) is attached to a benzene ring. At the para position (position 4) of the phenyl ring, an ether linkage connects to a but-2-yn-1-yl group. This side chain contains a four-carbon chain with a triple bond between the second and third carbon atoms.
Key Structural Features:
-
Benzyl Alcohol Moiety: Provides a primary alcohol functional group, which is a versatile handle for further chemical modifications such as oxidation, esterification, or conversion to a leaving group.
-
Aromatic Ring: The benzene ring offers a rigid scaffold and is susceptible to electrophilic aromatic substitution reactions.
-
Ether Linkage: The ether bond (-O-) connects the aromatic and aliphatic portions of the molecule.
-
Internal Alkyne: The but-2-yne group possesses a carbon-carbon triple bond, a high-energy functional group that can participate in a variety of reactions, including click chemistry, hydrogenation, and metal-catalyzed coupling reactions.
The presence of these distinct functional groups in a single molecule makes [4-(But-2-yn-1-yloxy)phenyl]methanol a valuable and potentially versatile building block in organic synthesis.
2D Chemical Structure
Caption: Proposed synthesis of [4-(But-2-yn-1-yloxy)phenyl]methanol via Williamson ether synthesis.
Step-by-Step Experimental Protocol
Materials:
-
4-Hydroxybenzyl alcohol
-
1-Bromo-2-butyne
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to create a suspension.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-butyne (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure [4-(But-2-yn-1-yloxy)phenyl]methanol.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecular structure and data from similar compounds.
| Property | Predicted Value |
| Appearance | White to off-white solid or a viscous oil |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents. Sparingly soluble in water. |
| pKa | ~15-16 (for the alcohol proton) |
| LogP | ~2.5 - 3.0 |
Potential Applications in Research and Development
The unique combination of a primary alcohol and an internal alkyne functional group makes [4-(But-2-yn-1-yloxy)phenyl]methanol a promising candidate for various applications, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Discovery
-
Scaffold for Novel Therapeutics: The molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates. The benzyl alcohol moiety can be a precursor to aldehydes, carboxylic acids, or esters, while the alkyne can be used for bio-orthogonal "click" chemistry to attach other molecules of interest, such as targeting ligands or fluorescent probes.
-
Linker for Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound makes it suitable as a linker in the development of ADCs. The alcohol can be functionalized to attach to a cytotoxic payload, and the alkyne can be used to conjugate the linker to a monoclonal antibody.
-
Pro-drug Design: The benzyl alcohol can be esterified with a drug molecule to create a pro-drug. The ether linkage and the butynyl group can be designed to be cleaved by specific enzymes in the target tissue, releasing the active drug.
Materials Science and Polymer Chemistry
-
Monomer for Polymer Synthesis: The alkyne and alcohol functionalities allow this molecule to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyethers, with the alkyne groups available for post-polymerization modification.
-
Surface Modification: The molecule can be used to modify the surface of materials. The benzyl alcohol can react with surface hydroxyl groups, while the alkyne can be used to attach other functional molecules to the surface.
-
Component in Resin Formulations: The reactivity of the alcohol and alkyne groups suggests potential use as a cross-linking agent or a reactive diluent in various resin systems.
Safety and Handling
While specific toxicity data for [4-(But-2-yn-1-yloxy)phenyl]methanol is not available, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
[4-(But-2-yn-1-yloxy)phenyl]methanol is a chemical compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring both a primary alcohol and an internal alkyne, offers multiple avenues for chemical modification. Although detailed experimental data is currently scarce, its synthesis via the well-established Williamson ether synthesis is highly feasible. The predicted properties and potential applications in medicinal chemistry and materials science highlight the value of this compound for further investigation and utilization in the development of novel molecules and materials.
References
-
Cheméo. (n.d.). Chemical Properties of 4-Butoxybenzyl alcohol (CAS 6214-45-5). Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
West Virginia University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Zhuhai Aobokai Biomedical Technology Co., Ltd. (n.d.). (4-(but-2-yn-1-yloxy)phenyl)methanol. Retrieved from [Link]
Caption: O-alkylation of 4-hydroxybenzyl alcohol with 1-bromo-2-butyne using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile.